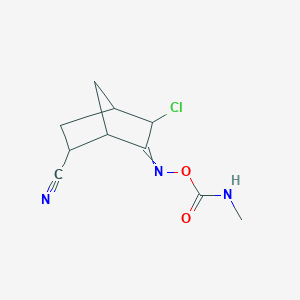

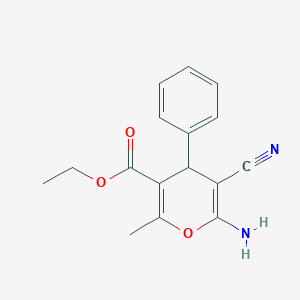

ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

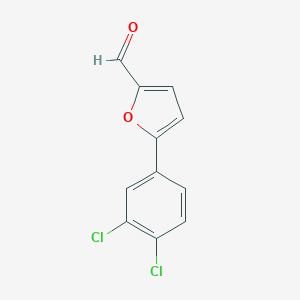

Ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate is a chemical compound with the molecular formula C16H16N2O3 . It is used as an intermediate in the synthesis of a variety of interesting heterocyclic systems .

Synthesis Analysis

This compound can be synthesized via a cycloaddition reaction of α-cyanocinnamonitrile derivative to ethyl acetoacetate in the presence of piperidine . It has also been synthesized via one-pot tandem Knoevenagel-cyclocondensation of malononitrile, 4-fluorobenzaldehyde and in situ generated ethyl 5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate in aqueous ethanol at room temperature .

Molecular Structure Analysis

The pyran ring of the compound adopts a twisted boat conformation . The tolyl rings and carboxylate group are attached to the pyran ring with torsion angles . The ethyl group is disordered over two orientations .

Chemical Reactions Analysis

The carbonitrile (C≡N at C-5) and primary amino- (NH2 at C-6) groups of the compound can act as reactive electrophilic and nucleophilic sites . It has been reacted with formamide, formic acid, urea, thiourea, semicarbazide, and thiosemicarbazide to give six new pyrano[2,3-d]pyrimidine derivatives in moderate to high yields (48–78%) .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 288.31 g/mol . More detailed physical and chemical properties are not available in the retrieved literature.

属性

IUPAC Name |

ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3/c1-3-20-16(19)13-10(2)21-15(18)12(9-17)14(13)11-7-5-4-6-8-11/h4-8,14H,3,18H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTMWVOYEFHWDDN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC(=C(C1C2=CC=CC=C2)C#N)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30381511 |

Source

|

| Record name | ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

37.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24807888 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

72568-47-9 |

Source

|

| Record name | ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the primary application of ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate explored in the research?

A: The research primarily investigates this compound's potential as a corrosion inhibitor for low carbon steel (LCS) in acidic environments []. Specifically, studies have focused on its effectiveness in 1.0 M HCl solutions.

Q2: How does this compound inhibit corrosion?

A: Electrochemical studies suggest that this compound acts as a mixed-type inhibitor []. This means it can influence both the anodic and cathodic reactions involved in the corrosion process. The inhibition mechanism is proposed to involve both physical and chemical adsorption of the molecule onto the LCS surface, forming a protective layer [].

Q3: What is known about the adsorption behavior of this compound on metal surfaces?

A: Research indicates that the adsorption of this compound onto LCS surfaces in acidic environments follows the Langmuir adsorption isotherm model []. This suggests that adsorption occurs at specific, homogeneous sites on the metal surface, forming a monolayer.

Q4: Have computational chemistry approaches been used to study this compound?

A: Yes, computational methods have been employed to calculate quantum chemical parameters for this compound []. These parameters, including EHOMO, ELUMO, energy gap, global hardness, and Fukui indices, provide insights into the molecule's reactivity and its potential interactions with metal surfaces [].

Q5: Beyond corrosion inhibition, has this compound exhibited potential in other areas?

A: Research has shown that derivatives of this compound, synthesized from its hydrazide form, exhibit promising anticancer activities [, ]. These derivatives demonstrate cytotoxic effects against various cancer cell lines and show inhibitory activity against tyrosine kinases and Pim-1 kinase, highlighting their potential for further development as anticancer agents [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

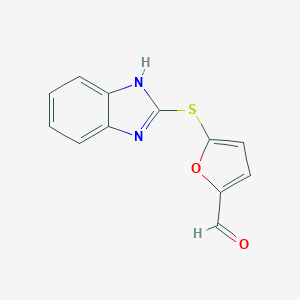

![N-(5-chloro-2-methylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B188030.png)

![3-[(Diphenylmethoxy)methyl]piperidine](/img/structure/B188034.png)